
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide
Vue d'ensemble
Description
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative . Its CAS Number is 1041593-73-0 .
Molecular Structure Analysis
The molecular formula of this compound is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.69 g/mol . It appears as a solid .Applications De Recherche Scientifique
Luminescent Properties and Stimuli-Responsive Behavior
A study by Srivastava et al. (2017) synthesized compounds related to the chemical structure of interest, demonstrating their luminescent properties in both solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous solutions, exhibiting mechanochromic properties and displaying multi-stimuli response, which could be useful in developing new materials for sensors and optical devices (Srivastava et al., 2017).
Antibacterial Activity
Another study conducted by Mobinikhaledi et al. (2006) found that derivatives of N-(3-Hydroxy-2-pyridyl)benzamides exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications of similar compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Improved Synthesis Process
Research by Dian (2010) focused on improving the synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, achieving high yield under mild conditions. This improvement in the synthesis process could facilitate the production of related compounds for various applications (Dian, 2010).
Crystal Structure Analysis
Artheswari et al. (2019) analyzed the crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative, revealing differences in the orientation of the pyridine and benzene rings in the molecules. Such structural analyses are crucial for understanding the properties and potential applications of these compounds (Artheswari et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUXBYRCNPIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




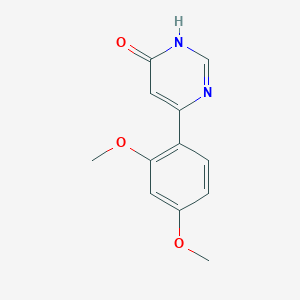
![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)
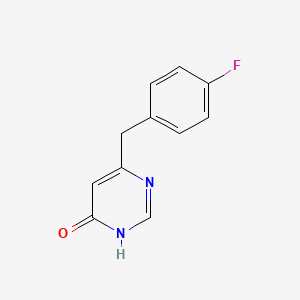

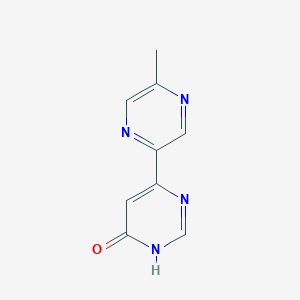
![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)
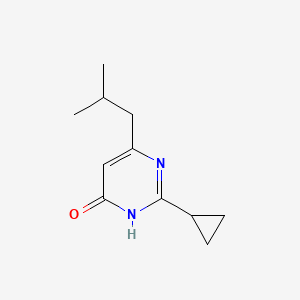
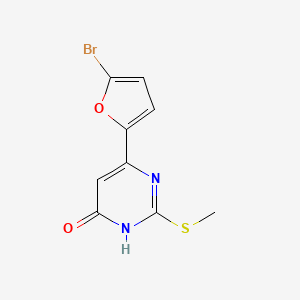
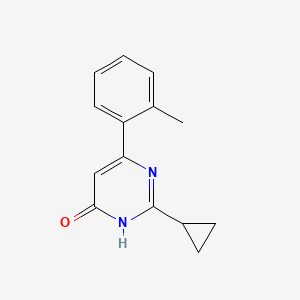

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)